1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]prolinamide
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Overview
Description
1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]prolinamide is a compound that belongs to the class of benzotriazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzotriazinone core, which is a tricyclic system containing nitrogen atoms, and a prolinamide moiety, which is derived from proline, an amino acid.
Preparation Methods
The synthesis of 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]prolinamide typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the reaction of 1,2-diaminobenzene with a suitable acylating agent, such as acetic anhydride, under acidic conditions.
Acetylation: The resulting benzotriazinone is then acetylated using acetic anhydride to introduce the acetyl group at the nitrogen atom.
Coupling with Proline: The acetylated benzotriazinone is then coupled with proline or its derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]prolinamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace the acetyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]prolinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes such as α-glucosidase, which is involved in the regulation of blood sugar levels.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of carbohydrates into glucose . This inhibition helps regulate blood sugar levels and has potential therapeutic applications in the treatment of diabetes .
Comparison with Similar Compounds
1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]prolinamide can be compared with other benzotriazinone derivatives, such as:
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid: This compound has a similar benzotriazinone core but lacks the prolinamide moiety.
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate: This derivative has an acetate group instead of the prolinamide moiety.
The uniqueness of this compound lies in its combination of the benzotriazinone core with the prolinamide moiety, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H15N5O3 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H15N5O3/c15-13(21)11-6-3-7-18(11)12(20)8-19-14(22)9-4-1-2-5-10(9)16-17-19/h1-2,4-5,11H,3,6-8H2,(H2,15,21) |
InChI Key |
ZNMRXQYTOVPZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N |
Origin of Product |
United States |
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